D-(+)-Cellobiose

Description

A polysaccharide with glucose units linked as in CELLOBIOSE. It is the chief constituent of plant fibers, cotton being the purest natural form of the substance. As a raw material, it forms the basis for many derivatives used in chromatography, ion exchange materials, explosives manufacturing, and pharmaceutical preparations.

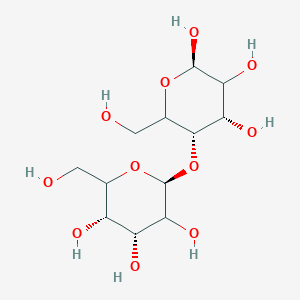

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,4R,6S)-2-(hydroxymethyl)-6-[(3S,4S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8?,9?,10-,11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-OMNYSSFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H]([C@H](C([C@@H](O1)O[C@H]2[C@H](C([C@@H](OC2CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cellulose is an odorless, white powdery fibers. Density: 1.5 g/cm3. The biopolymer composing the cell wall of vegetable tissues. Prepared by treating cotton with an organic solvent to de-wax it and removing pectic acids by extration with a solution of sodium hydroxide. The principal fiber composing the cell wall of vegetable tissues (wood, cotton, flax, grass, etc.). Technical uses depend on the strength and flexibility of its fibers. Insoluble in water. Soluble with chemical degradation in sulfuric acid, and in concentrated solutions of zinc chloride. Soluble in aqueous solutions of cupric ammonium hydroxide (Cu(NH3)4(OH)2)., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]; [NIOSH], Solid; [Merck Index] White solid; [Acros Organics MSDS], Odorless, white substance., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).] | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cellulose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/347 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cellobiose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12796 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insoluble | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.27 to 1.61 (NIOSH, 2023), 1.27-1.61 | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

9004-34-6, 528-50-7 | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-Glucose, 4-O-.beta.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-cellobiose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cellulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

500 to 518 °F (Decomposes) (NIOSH, 2023), 500-518 °F (decomposes), 500-518 °F (Decomposes) | |

| Record name | CELLULOSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CELLULOSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/733 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cellulose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of D-(+)-Cellobiose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and properties of D-(+)-Cellobiose, a key disaccharide in carbohydrate chemistry and biofuel research.

Core Chemical Structure

This compound is a disaccharide with the chemical formula C₁₂H₂₂O₁₁.[1][2] It is composed of two β-D-glucose units linked together by a β-1,4 glycosidic bond.[3][4][5] This linkage means the bond connects the C1 carbon of one glucose molecule to the C4 carbon of the second glucose molecule, with the anomeric carbon (C1) in the β-configuration.

Structurally, cellobiose (B7769950) is the repeating unit in cellulose (B213188), the most abundant polysaccharide on Earth.[3][4] The hydrolysis of cellulose, either through enzymatic or acidic methods, yields cellobiose as a primary product.[4][6][7]

Key structural features include:

-

Two β-D-glucose monomers: The fundamental building blocks of the molecule.

-

A β-1,4 glycosidic bond: This linkage gives cellulose its characteristic linear and rigid structure, which is resistant to hydrolysis by most enzymes except for specialized cellulases.[3][8]

-

Reducing Sugar: Cellobiose is classified as a reducing sugar because one of the glucose units has a free hemiacetal group at the anomeric carbon.[6][9][10] This group can open to form a free aldehyde, which can be oxidized.

-

Hydrogen Bonding: The molecule possesses eight free hydroxyl (OH) groups, which lead to strong intramolecular and intermolecular hydrogen bonding, influencing its physical properties like solubility and crystal structure.[6]

Nomenclature

This compound is known by several systematic and common names:

-

Systematic IUPAC Name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol[6]

-

Other Systematic Names:

Quantitative Physicochemical Data

The following table summarizes key quantitative properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₁₁ |

| Molecular Weight | 342.30 g/mol |

| Melting Point | 239 °C (decomposes) |

| Solubility in Water | Soluble; approx. 12 g/100 mL[7] to 111.0 mg/mL at 15 °C[6] |

| Solubility in other solvents | Insoluble in ether and ethanol.[8][11] |

| Specific Rotation [α]D | +34° (c=10% in H₂O, after 15 hours)[8][11] |

| CAS Number | 528-50-7 |

Chemical Structure Visualization

The chemical structure of this compound, highlighting the two β-D-glucose units and the β-1,4 glycosidic bond, is depicted below.

Experimental Protocol: Enzymatic Hydrolysis of Cellobiose

This compound serves as a crucial substrate for β-glucosidases, enzymes that catalyze its hydrolysis into two molecules of D-glucose.[5] The activity of these enzymes is fundamental in the complete breakdown of cellulose and is a key area of research in biofuel production and enzymology.

Objective:

To determine the activity of a β-glucosidase enzyme by quantifying the amount of glucose released from the hydrolysis of this compound.

Materials:

-

This compound (Substrate)

-

β-glucosidase enzyme solution (e.g., from Aspergillus niger or Trichoderma reesei)

-

Buffer solution (e.g., 50 mM Sodium Acetate Buffer, pH 4.8-5.0)

-

Deionized water

-

Reagents for glucose quantification (e.g., Glucose Oxidase-Peroxidase (GOD-POD) reagent or 3,5-dinitrosalicylic acid (DNS) reagent)[10][12]

-

Spectrophotometer or plate reader

-

Water bath or incubator

-

Microcentrifuge tubes

-

Stop solution (e.g., 0.5 M Na₂CO₃ for DNS method, or heat for GOD-POD)

Methodology:

-

Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in the chosen buffer.

-

Enzyme Preparation: Prepare a suitable dilution of the β-glucosidase enzyme in the same buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the chosen time course.

-

Reaction Setup:

-

In a microcentrifuge tube, combine a specific volume of the buffer and the cellobiose stock solution. For a 1 mL final reaction volume, one might use 890 µL of buffer and 100 µL of 10 mM cellobiose to achieve a final substrate concentration of 1 mM.[12]

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) for 5-10 minutes to ensure temperature equilibration.[12]

-

-

Initiation of Reaction:

-

Initiate the hydrolysis by adding a small volume of the diluted enzyme solution (e.g., 10 µL) to the pre-warmed substrate mixture.[12]

-

Mix gently and start a timer immediately.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature (e.g., 50°C) for a defined period (e.g., 15-30 minutes).[12] Time points should be chosen to be within the initial linear rate of the reaction.

-

-

Termination of Reaction:

-

Stop the reaction. This can be achieved by heating the tube in a boiling water bath for 5-10 minutes to denature the enzyme.[9] Alternatively, if using the DNS method, the addition of the DNS reagent followed by heating will stop the reaction and develop the color simultaneously.

-

-

Quantification of Glucose:

-

After termination and cooling to room temperature, quantify the amount of glucose produced.

-

Using GOD-POD: Add the GOD-POD reagent to the reaction mixture, incubate for the recommended time to allow color development, and measure the absorbance at the specified wavelength (typically ~540 nm).[12]

-

Using DNS: Add DNS reagent, heat the mixture, and then measure the absorbance at 540 nm.[10]

-

A standard curve using known concentrations of D-glucose must be prepared under identical conditions to accurately determine the amount of glucose released in the enzymatic reaction.

-

-

Calculation of Activity:

-

Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmole of glucose per minute under the specified assay conditions. The activity is calculated based on the glucose standard curve, the reaction volume, the incubation time, and the amount of enzyme used.

-

Experimental Workflow Diagram

References

- 1. D(+)Cellobiose [sigmaaldrich.com]

- 2. Cellobiose | C12H22O11 | CID 439178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(528-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. D-Cellobiose | C12H22O11 | CID 10712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cellobiose - Wikipedia [en.wikipedia.org]

- 8. This compound CAS#: 528-50-7 [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 528-50-7 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of D-(+)-Cellobiose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Cellobiose, a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond, is a fundamental molecule in carbohydrate chemistry and biology. As the primary repeating unit of cellulose (B213188), its properties are of significant interest in fields ranging from biofuel research to drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols for their determination and a summary of its role in plant signaling pathways.

Physical Properties

This compound is a white crystalline solid at room temperature. Its key physical properties are summarized in the table below, followed by detailed experimental protocols for their measurement.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₂O₁₁ | |

| Molecular Weight | 342.30 g/mol | |

| Melting Point | 224-225 °C (decomposes) | [1] |

| Specific Optical Rotation | +34.6° (c=8, H₂O) | |

| Solubility in Water | 111.0 g/L at 15 °C | [1] |

| Density | 1.54 g/cm³ |

Experimental Protocols for Determination of Physical Properties

Objective: To determine the melting point range of this compound using a capillary melting point apparatus.

Materials:

-

This compound, finely powdered and dried

-

Capillary tubes (one end sealed)

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: The capillary tube containing the sample is placed in the heating block of the melting point apparatus.

-

Determination:

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction. For this compound, a sharp melting range is indicative of high purity.

Objective: To measure the specific optical rotation of this compound using a polarimeter.

Materials:

-

This compound, analytical grade

-

Distilled or deionized water

-

Volumetric flask (10 mL)

-

Analytical balance

-

Polarimeter with a sodium lamp (589 nm)

-

Polarimeter cell (1 dm)

Procedure:

-

Solution Preparation: Accurately weigh approximately 0.8 g of this compound and dissolve it in distilled water in a 10 mL volumetric flask. Ensure the solution is thoroughly mixed and the temperature is maintained at 20 °C.

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solution (distilled water) in the polarimeter cell to set the zero point.

-

Measurement:

-

The polarimeter cell is rinsed and filled with the this compound solution, ensuring no air bubbles are present in the light path.

-

The cell is placed in the polarimeter, and the observed rotation (α) is measured.

-

-

Calculation: The specific optical rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Objective: To determine the solubility of this compound in water at a specific temperature.

Materials:

-

This compound

-

Distilled water

-

Thermostatically controlled water bath or shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe with a 0.45 µm filter)

-

Evaporating dish

Procedure:

-

Saturation: An excess amount of this compound is added to a known volume of distilled water in a sealed container.

-

Equilibration: The mixture is placed in a thermostatically controlled shaker and agitated at a constant temperature (e.g., 15 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

Filtration: A sample of the supernatant is carefully withdrawn using a syringe and filtered through a 0.45 µm filter to remove any undissolved solid.

-

Quantification:

-

A known volume of the clear filtrate is transferred to a pre-weighed evaporating dish.

-

The water is evaporated at a controlled temperature (e.g., 60-70 °C) until a constant weight of the dried solid is achieved.

-

The weight of the dissolved this compound is determined by subtracting the initial weight of the evaporating dish.

-

-

Calculation: The solubility is calculated and expressed in grams per liter (g/L) of water.

Chemical Properties

This compound exhibits chemical properties characteristic of a reducing disaccharide. It can undergo hydrolysis, oxidation, and reduction reactions.

Hydrolysis

The β(1→4) glycosidic bond in this compound can be cleaved through hydrolysis, yielding two molecules of D-glucose. This can be achieved through either acidic or enzymatic catalysis.

Objective: To hydrolyze this compound into D-glucose using an acid catalyst.

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄), e.g., 1 M solution

-

Heating apparatus (e.g., water bath or heating mantle)

-

Reaction vessel (e.g., round-bottom flask) with a condenser

-

pH meter or pH indicator paper

-

Neutralizing agent (e.g., calcium carbonate or sodium hydroxide (B78521) solution)

Procedure:

-

Reaction Setup: A known amount of this compound is dissolved in a specific volume of dilute sulfuric acid (e.g., 0.5 M to 1 M) in a round-bottom flask.

-

Hydrolysis: The solution is heated under reflux for a defined period (e.g., 2-4 hours) to ensure complete hydrolysis. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After cooling, the reaction mixture is neutralized by the gradual addition of a neutralizing agent until the pH is approximately 7.

-

Product Analysis: The resulting solution, containing D-glucose, can be analyzed using techniques such as high-performance liquid chromatography (HPLC) or enzymatic glucose assays to determine the yield.

Objective: To hydrolyze this compound into D-glucose using the enzyme β-glucosidase.

Materials:

-

This compound

-

β-glucosidase enzyme preparation

-

Buffer solution of optimal pH for the enzyme (e.g., citrate (B86180) buffer, pH 4.8-5.0)

-

Thermostatically controlled water bath or incubator

-

Method to stop the reaction (e.g., heating block or addition of a stop solution)

Procedure:

-

Reaction Mixture Preparation: A solution of this compound is prepared in the appropriate buffer.

-

Enzymatic Reaction: The solution is brought to the optimal temperature for β-glucosidase activity (e.g., 50 °C). A known amount of the β-glucosidase enzyme is added to initiate the hydrolysis.

-

Incubation: The reaction mixture is incubated for a specific time, with periodic sampling to monitor the progress of the reaction.

-

Reaction Termination: The reaction is stopped by denaturing the enzyme, typically by heating the samples to 95-100 °C for 5-10 minutes.

-

Analysis: The concentration of the product, D-glucose, is determined using analytical methods such as HPLC or a glucose oxidase-peroxidase assay.

Oxidation and Reduction

As a reducing sugar, the hemiacetal group in one of the glucose units of this compound can be oxidized. Mild oxidizing agents, such as bromine water, oxidize the aldehyde group to a carboxylic acid, forming cellobionic acid. Stronger oxidizing agents can lead to the cleavage of the glycosidic bond. The aldehyde group can also be reduced to a primary alcohol using reducing agents like sodium borohydride, yielding cellobiitol.

Role in Plant Signaling

Recent research has unveiled a fascinating role for this compound in plant biology, where it functions as a Damage-Associated Molecular Pattern (DAMP).[2][3] When plant cell walls are damaged, for instance during pathogen attack or mechanical stress, cellulose is broken down, releasing cellobiose (B7769950). This extracellular cellobiose is then perceived by the plant as a danger signal, triggering a cascade of defense responses.

Cellobiose-Induced DAMP Signaling Pathway

The perception of cellobiose as a DAMP initiates a signaling cascade that shares some components with pathways triggered by pathogen-associated molecular patterns (PAMPs). A simplified representation of this pathway is illustrated below.

Caption: Cellobiose as a DAMP signaling pathway in plants.

The perception of cellobiose by a putative cell surface receptor, potentially involving receptor-like kinases such as MALE DISCOVERER 1-INTERACTING RECEPTOR-LIKE KINASE 2 (MIK2), triggers an influx of calcium ions (Ca²⁺) into the cytoplasm.[4] This is followed by the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade, including MPK3 and MPK6.[5][6] These MAPKs then phosphorylate and activate downstream transcription factors, such as WRKY30, which in turn regulate the expression of defense-related genes, leading to an enhanced immune response.[7][8]

Experimental Workflow for Investigating Cellobiose-Induced Signaling

The following workflow outlines a general approach to studying the signaling events triggered by this compound in plant cells.

Caption: Experimental workflow for studying cellobiose signaling.

Conclusion

This compound is a molecule of significant scientific interest due to its central role in cellulose structure and its emerging function as a signaling molecule in plants. A thorough understanding of its physical and chemical properties, facilitated by robust experimental protocols, is crucial for advancing research in areas such as bioenergy, materials science, and plant biology. The elucidation of its role in DAMP signaling opens up new avenues for understanding plant-pathogen interactions and developing novel strategies for crop protection. This technical guide serves as a foundational resource for professionals engaged in research and development involving this important disaccharide.

References

- 1. D-Cellobiose | C12H22O11 | CID 10712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A peptide-receptor module links cell wall integrity sensing to pattern-triggered immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 6. Frontiers | Regulation of WRKY46 Transcription Factor Function by Mitogen-Activated Protein Kinases in Arabidopsis thaliana [frontiersin.org]

- 7. Dual-Level Regulation of ACC Synthase Activity by MPK3/MPK6 Cascade and Its Downstream WRKY Transcription Factor during Ethylene Induction in Arabidopsis | PLOS Genetics [journals.plos.org]

- 8. WRKY Transcription Factors Phosphorylated by MAPK Regulate a Plant Immune NADPH Oxidase in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to D-(+)-Cellobiose: Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical data on D-(+)-Cellobiose, a key disaccharide in various biological and chemical processes. This compound, also known as 4-O-β-D-glucopyranosyl-D-glucose, is a reducing sugar that results from the hydrolysis of cellulose.[1][2][3] It is composed of two β-glucose molecules linked by a β(1→4) glycosidic bond.[3][4] This document summarizes its fundamental molecular characteristics.

Quantitative Molecular Data

The core molecular properties of this compound are presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₁₁ | [1][4][5][6][7][8] |

| Molecular Weight | 342.30 g/mol | [1][5][6] |

| CAS Number | 528-50-7 | [4][5][6][8] |

Structural Composition

This compound is formed through the condensation of two β-glucose units. This structural relationship is fundamental to its role as the repeating unit in cellulose, the most abundant polysaccharide on Earth. The hydrolysis of the β(1→4) glycosidic bond in cellobiose (B7769950) yields these two glucose molecules.[2][3]

Caption: Logical diagram illustrating the hydrolysis of this compound into two β-D-Glucose units.

This document is intended for informational purposes for research and development professionals.

References

- 1. D-Cellobiose | 528-50-7 | OC04040 | Biosynth [biosynth.com]

- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 3. Cellobiose - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. D-Cellobiose | C12H22O11 | CID 10712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(528-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound CAS#: 528-50-7 [m.chemicalbook.com]

An In-depth Technical Guide to the Natural Sources and Occurrence of D-(+)-Cellobiose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellobiose, a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond, is a fundamental building block of cellulose (B213188), the most abundant organic polymer on Earth. While its primary occurrence is as a structural component of plant cell walls, free this compound is also found in trace amounts in various natural sources. Furthermore, its role as a signaling molecule in plant defense mechanisms is an emerging area of interest. This technical guide provides a comprehensive overview of the natural sources, occurrence, and methodologies for the isolation and quantification of this compound.

Natural Occurrence of this compound

This compound is predominantly found as the repeating disaccharide unit of cellulose, which constitutes a major part of the biomass of plants, algae, and some bacteria. The direct natural occurrence of free this compound is less common and typically in low concentrations.

Table 1: Natural Sources of Free this compound

| Natural Source | Reported Occurrence | Quantitative Data (if available) | Citation(s) |

| Honey | Present in small quantities. | Specific concentrations vary depending on the floral source and geographical origin; however, detailed quantitative data for cellobiose (B7769950) is limited in publicly available literature. | [1] |

| Pine Needles | Mentioned as a natural source. | Quantitative data on free cellobiose content is not readily available in the reviewed literature. Analysis of pine needles often focuses on other compounds like proanthocyanidins (B150500). | [2][3][4][5] |

| Corn (Maize) | Found in various parts of the corn plant, including kernels and stalks. | Soluble sugar analyses of corn kernels have identified various sugars, with some studies on corn stalks also quantifying different sugar contents. Specific quantification of free cellobiose is not consistently reported across studies. | [6][7][8][9] |

| Plant Exudates | As a product of cellulose degradation, it can be present in plant exudates, especially in response to wounding or pathogen attack. | The concentration is highly variable and depends on the specific plant species, environmental conditions, and the nature of the stressor. |

Biosynthesis and Metabolic Pathways

The biosynthesis of free this compound is not a primary metabolic pathway in most organisms. Instead, it is typically a product of the enzymatic degradation of cellulose. In cellulolytic microorganisms, intracellular cellobiose is further metabolized through hydrolytic or phosphorolytic pathways.

Fungal Metabolic Pathway of Intracellular Cellobiose

Cellulolytic fungi, such as Myceliophthora thermophila, possess intracellular pathways to process cellobiose taken up from the environment. This involves two main routes: a hydrolytic pathway and a phosphorolytic pathway.[10][11]

Caption: Intracellular metabolic pathways of this compound in cellulolytic fungi.

This compound as a Signaling Molecule

Recent research has revealed that cellobiose can act as a Damage-Associated Molecular Pattern (DAMP) in plants, triggering defense responses. In Arabidopsis thaliana, perception of cellobiose initiates a signaling cascade involving an increase in cytosolic Ca²⁺, activation of mitogen-activated protein kinases (MAPKs), and changes in gene expression related to plant defense.

Cellobiose Signaling Pathway in Arabidopsis thaliana

The perception of cellobiose at the cell surface by a yet-to-be-fully-characterized receptor initiates a downstream signaling cascade.

Caption: Simplified signaling cascade initiated by this compound in Arabidopsis thaliana.

Experimental Protocols

The primary method for obtaining this compound is through the controlled hydrolysis of cellulosic materials.

Enzymatic Hydrolysis of Cellulose to this compound

This protocol is a generalized procedure for the laboratory-scale production of cellobiose from a pure cellulose source using commercial cellulase (B1617823) preparations.

Materials:

-

Microcrystalline cellulose (e.g., Avicel)

-

Commercial cellulase preparation (e.g., from Trichoderma reesei)

-

Commercial β-glucosidase (optional, for complete hydrolysis to glucose control)

-

Sodium citrate (B86180) buffer (50 mM, pH 4.8)

-

Sodium azide (B81097) (optional, as a microbial inhibitor)

-

Shaking incubator or water bath

-

Centrifuge

-

HPLC system for analysis

Procedure:

-

Prepare a slurry of microcrystalline cellulose in 50 mM sodium citrate buffer (pH 4.8) at a desired concentration (e.g., 5-10% w/v).

-

Add the commercial cellulase preparation to the slurry. The enzyme loading will depend on the specific activity of the enzyme preparation and the desired rate of hydrolysis. A typical starting point is 10-20 Filter Paper Units (FPU) per gram of cellulose.[12][13]

-

If the goal is to maximize cellobiose yield, it is crucial to use a cellulase preparation with low β-glucosidase activity or to inhibit the β-glucosidase.

-

Incubate the reaction mixture at a temperature optimal for the cellulase, typically 50°C, with constant agitation for a specified period (e.g., 24-72 hours).[12]

-

Periodically, take aliquots of the reaction mixture. To stop the enzymatic reaction, heat the aliquots at 100°C for 10 minutes.

-

Centrifuge the aliquots to pellet the remaining solid cellulose.

-

Analyze the supernatant for cellobiose and glucose concentration using HPLC.

Acid Hydrolysis of Lignocellulosic Biomass

This protocol outlines a two-step acid hydrolysis process for the liberation of sugars, including cellobiose, from lignocellulosic biomass. This method is harsher than enzymatic hydrolysis and can lead to sugar degradation products.

Materials:

-

Dried and milled lignocellulosic biomass (e.g., corn stover, wood chips)

-

Sulfuric acid (H₂SO₄), 72% and dilute solutions

-

Autoclave or high-pressure reactor

-

Filtration apparatus

-

HPLC system for analysis

Procedure:

-

Primary Hydrolysis: Carefully add 3 mL of 72% H₂SO₄ to 300 mg of dried biomass in a pressure-resistant tube.[14]

-

Incubate the mixture in a water bath at 30°C for 60 minutes, with intermittent vortexing.[14]

-

Secondary Hydrolysis: Dilute the slurry by adding 84 mL of deionized water to achieve a final acid concentration of approximately 4%.[15]

-

Seal the tube and place it in an autoclave or reactor at 121°C for 60 minutes.[15]

-

After cooling, filter the hydrolysate to separate the liquid fraction from the solid lignin (B12514952) residue.

-

Neutralize the liquid hydrolysate with calcium carbonate or another suitable base.

-

Analyze the neutralized hydrolysate for sugar content, including cellobiose, using HPLC.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method for the separation and quantification of soluble sugars, including cellobiose.

Instrumentation and Columns:

-

An HPLC system equipped with a refractive index (RI) detector is commonly used for sugar analysis.[16]

-

Specialized carbohydrate analysis columns, such as those based on ligand exchange (e.g., Aminex HPX-87 series) or amino-propyl bonded phases, are recommended for optimal separation.[12][16]

Mobile Phase and Conditions (Example for Aminex HPX-87H):

-

Mobile Phase: 5 mM H₂SO₄ in deionized water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 60-65°C.

-

Detector: Refractive Index (RI) detector.

Sample Preparation:

-

Aqueous extracts or hydrolysates should be clarified by centrifugation and filtration through a 0.22 µm syringe filter before injection to protect the column.[17]

-

For plant tissues, a common extraction procedure involves homogenizing the tissue in 80% ethanol, followed by centrifugation to pellet insoluble material. The supernatant containing soluble sugars is then dried and redissolved in water for HPLC analysis.[18][19]

Quantification:

-

A standard curve is generated by injecting known concentrations of pure this compound.

-

The peak area of cellobiose in the sample chromatogram is then used to determine its concentration by interpolating from the standard curve.

Conclusion

This compound, while primarily existing as the fundamental repeating unit of cellulose, is also found as a free sugar in various natural sources, albeit in low concentrations. Its production is predominantly achieved through the controlled hydrolysis of abundant lignocellulosic biomass. The methodologies for its isolation and quantification are well-established, with HPLC being the analytical technique of choice. The emerging role of cellobiose as a signaling molecule in plant defense opens new avenues for research in plant biology and crop protection. This guide provides a foundational understanding for researchers and professionals in the fields of natural product chemistry, biotechnology, and drug development, enabling further exploration of the potential of this compound.

References

- 1. Physicochemical Characteristics and Bioactive Compounds of Different Types of Honey and Their Biological and Therapeutic Properties: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant activity and analysis of proanthocyanidins from pine (Pinus densiflora) needles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Journal of the Korean Wood Science and Technology [woodj.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Soluble Sugar Content in Fresh Corn [spkx.net.cn]

- 7. Studies of Sugars and Sorbitol in Developing Corn Kernels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Accumulation Rule of Sugar Content in Corn Stalk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Soluble Sugar and Starch Extraction and Quantification from Maize (Zea mays) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dissecting cellobiose metabolic pathway and its application in biorefinery through consolidated bioprocessing in Myceliophthora thermophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fungal trait: Breakdown of cellulose [sites.uci.edu]

- 12. Evaluation of commercial cellulase preparations for the efficient hydrolysis of hydrothermally pretreated empty fruit bunches :: BioResources [bioresources.cnr.ncsu.edu]

- 13. Enzymatic Cellulose Hydrolysis: Enzyme Reusability and Visualization of β-Glucosidase Immobilized in Calcium Alginate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 15. Frontiers | Two-Step Thermochemical Cellulose Hydrolysis With Partial Neutralization for Glucose Production [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. cores.emory.edu [cores.emory.edu]

- 18. prometheusprotocols.net [prometheusprotocols.net]

- 19. DSpace [cora.ucc.ie]

D-(+)-Cellobiose: A Technical Guide for Researchers and Drug Development Professionals

Introduction: This technical guide provides an in-depth overview of D-(+)-Cellobiose, a disaccharide of significant interest in various scientific fields, including microbiology, biochemistry, and pharmaceutical sciences. For researchers, scientists, and drug development professionals, a thorough understanding of its properties and applications is crucial for its effective utilization in experimental and developmental pipelines.

Core Identification: CAS Number

The Chemical Abstracts Service (CAS) registry number for this compound is 528-50-7 .[1][2][3][4][5][6] This unique identifier is essential for the unambiguous identification of this chemical substance in databases, regulatory submissions, and scientific literature.

Physicochemical Properties

This compound is a disaccharide composed of two β-glucose units linked by a β-1,4 glycosidic bond.[7] It is a reducing sugar and the fundamental repeating unit of cellulose (B213188).[7] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| CAS Number | 528-50-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₂H₂₂O₁₁ | [1][2][4] |

| Molecular Weight | 342.30 g/mol | [2][4][8] |

| Appearance | White crystalline solid/powder | [7] |

| Melting Point | 223-230 °C (decomposes) | [7][8] |

| Solubility | Soluble in water and Dimethyl Sulfoxide (DMSO). Water solubility: ~50 mg/mL. | [4][7] |

| Optical Activity [α]D | +34° ±1 (c = 10% w/v in H₂O) | [7] |

| Synonyms | Cellobiose (B7769950), D-Cellobiose, 4-O-β-D-glucopyranosyl-D-glucose | [1][2] |

Applications in Research and Drug Development

This compound serves as a versatile tool in various research and development applications:

-

Microbiology and Biotechnology: It is used as a carbon source in microbial fermentation processes and to differentiate bacteria based on their ability to ferment it.[9] It is also a key substrate for studying the activity of β-glucosidases and other cellulolytic enzymes, which is critical for biofuel research.[1][2][10]

-

Pharmaceutical Sciences: this compound is utilized as a pharmaceutical intermediate in the synthesis of more complex molecules and as an excipient in drug formulations.[5][10] It also serves as a carbohydrate indicator for diagnosing intestinal permeability issues, such as in Crohn's disease.[10]

-

Metabolic Research: Stable isotope-labeled this compound (e.g., ¹³C-labeled) is employed as a tracer to investigate cellulose and cellodextrin metabolism, particularly within the gut microbiome.[7][11]

-

Plant Biology: It acts as a damage-associated molecular pattern (DAMP), triggering defense-like responses and signaling pathways in plants.[12]

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol describes the preparation of a stock solution for use in in vitro experiments.

Materials:

-

This compound (CAS: 528-50-7)

-

Dimethyl Sulfoxide (DMSO) or sterile, anaerobic water

-

Sterile vials

-

Vortex mixer or sonicator

Procedure:

-

Determine the desired concentration of the stock solution (e.g., 10 mM).

-

Calculate the required mass of this compound based on its molecular weight (342.30 g/mol ). For 1 mL of a 10 mM solution, 3.423 mg is needed.

-

Aseptically weigh the calculated amount of this compound and transfer it to a sterile vial.

-

Add the required volume of solvent (e.g., DMSO or sterile water) to the vial.

-

Gently vortex or sonicate the mixture until the solid is completely dissolved.[7]

-

For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

Enzymatic Hydrolysis of Cellobiose using β-Glucosidase

This protocol outlines a general procedure to study the enzymatic breakdown of cellobiose.

Materials:

-

This compound solution (prepared as in Protocol 1)

-

β-Glucosidase enzyme solution

-

Reaction buffer (e.g., 0.05 M sodium citrate (B86180) buffer, pH 4.8)

-

Microcentrifuge tubes

-

Incubator or water bath

-

Method for quantifying glucose (e.g., glucose oxidase assay)

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by combining the this compound solution and the reaction buffer.

-

Pre-incubate the mixture at the optimal temperature for the β-glucosidase (e.g., 50°C).

-

Initiate the reaction by adding the β-glucosidase solution to the reaction mixture.

-

Incubate the reaction for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point, for example, by heat inactivation (e.g., boiling for 5-10 minutes).

-

Centrifuge the terminated reaction mixture to pellet any denatured protein.

-

Analyze the supernatant for the presence of glucose to determine the rate of hydrolysis.

Signaling and Metabolic Pathways

This compound Metabolism in Cellulolytic Fungi

In cellulolytic fungi, such as Myceliophthora thermophila, intracellular cellobiose is metabolized through two primary pathways: hydrolytic and phosphorolytic. The hydrolytic pathway, catalyzed by β-glucosidases, cleaves cellobiose into two glucose molecules. The phosphorolytic pathway, involving cellobiose phosphorylase, cleaves cellobiose in the presence of inorganic phosphate (B84403) to yield glucose-1-phosphate and glucose.[13]

This compound as a Damage-Associated Molecular Pattern (DAMP) in Plants

In plants, cellobiose, derived from the breakdown of cellulose, can act as a DAMP, triggering a defense signaling cascade. This involves the activation of Mitogen-Activated Protein Kinases (MAPKs), such as MPK3 and MPK6. This signaling pathway is independent of reactive oxygen species (ROS) production and leads to the expression of defense-related genes like WRKY30.[12]

Generalized Experimental Workflow for ¹³C-Cellobiose Tracer Studies

The use of stable isotope-labeled cellobiose allows for the tracing of carbon atoms through metabolic pathways in biological systems, such as the gut microbiome. A general workflow for such an experiment is outlined below.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. D(+)-Cellobiose, 5 g, CAS No. 528-50-7 | Disaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]

- 4. D(+)Cellobiose [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. Cellobiose | C12H22O11 | CID 439178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. D-Cellobiose | C12H22O11 | CID 10712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dissecting cellobiose metabolic pathway and its application in biorefinery through consolidated bioprocessing in Myceliophthora thermophila - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Solubility of D-(+)-Cellobiose: A Technical Guide for Researchers

An in-depth exploration of the solubility of D-(+)-Cellobiose in aqueous and organic media, tailored for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its solubility profile, detailed experimental methodologies for its determination, and a foundational understanding of the physicochemical principles governing its dissolution.

This compound, a disaccharide composed of two β(1→4) linked D-glucose units, is a fundamental building block of cellulose. Its solubility is a critical parameter in a wide array of applications, from biofuel research and enzyme technology to its use as an excipient in pharmaceutical formulations. Understanding the solubility behavior of this carbohydrate in different solvent systems is paramount for process optimization, formulation development, and analytical method design.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent, temperature, and the presence of other solutes. A summary of its solubility in water and various organic solvents is presented below.

| Solvent | Solvent Type | Temperature | Solubility |

| Water | Polar Protic | 15 °C | 111.0 mg/mL[1] |

| Water | Not Specified | 12 g/100 mL (120 mg/mL)[2] | |

| Water | Not Specified | 1 g/8 mL (125 mg/mL)[3] | |

| Water | Not Specified | 68 mg/mL[4] | |

| Water | Not Specified | 50 mg/mL[5][6] | |

| Water | Not Specified | 19.60-20.40 mg/mL[5][6] | |

| Water | Not Specified | 5 mg/mL[5][6][7] | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | 3 mg/mL[4] |

| Ethanol | Polar Protic | Not Specified | Insoluble[3][4] |

| Ether | Non-polar | Not Specified | Insoluble[2][3] |

| Chloroform | Non-polar | Not Specified | Insoluble[2] |

| Hydrocarbon Solvents | Non-polar | 20 °C | < 0.001 g/L[8][9][10] |

| Hydrogen Bond Acceptor Solvents | Various | 20 °C | > 100 g/L[8][9][10] |

As evidenced by the data, this compound exhibits high solubility in water, a polar protic solvent capable of forming extensive hydrogen bonds with the hydroxyl groups of the sugar. Its solubility in polar aprotic solvents like DMSO is moderate, while it is practically insoluble in non-polar organic solvents such as ethanol, ether, and hydrocarbons. This solubility profile is consistent with the "like dissolves like" principle, where the highly polar nature of cellobiose (B7769950) dictates its preference for polar solvents. A study that measured the solubility of cellobiose in 18 different organic liquids confirmed that hydrogen bond acceptor solvents are the most effective.[8][9][10]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent. Coupled with a precise analytical method like High-Performance Liquid Chromatography (HPLC) for quantification, this approach provides reliable and reproducible data.

Shake-Flask Method for Equilibrium Solubility

This method involves saturating a solvent with a solute by agitation until equilibrium is reached.

Materials:

-

This compound

-

Solvent of interest

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the flask and place it in a temperature-controlled orbital shaker or on a magnetic stirrer. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value for the solubility measurement.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. This can be accelerated by centrifugation.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC.

HPLC Quantification of this compound

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For cellobiose, a common method involves using a carbohydrate analysis column with refractive index (RI) detection.

Instrumentation and Conditions:

-

HPLC System: An isocratic or gradient HPLC system with a refractive index detector.

-

Column: A column suitable for carbohydrate analysis (e.g., an amino- or ligand-exchange column).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used for amino columns. The exact composition will depend on the column and the desired separation.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) for reproducible results.

-

Injection Volume: A fixed volume of the filtered sample (e.g., 10-20 µL).

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Sample Analysis: Inject the filtered sample from the shake-flask experiment into the HPLC system.

-

Concentration Determination: Determine the peak area of this compound in the sample chromatogram and use the calibration curve to calculate its concentration. This concentration represents the solubility of this compound in the solvent at the specified temperature.

Visualizing the Experimental Workflow

To provide a clear overview of the process, the following diagrams illustrate the key stages of solubility determination.

References

- 1. Real-Time Measurement of Cellobiose and Glucose Formation during Enzymatic Biomass Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etd | Model Analysis of Cellobiose Solubility in Organic Solvents and Water | ID: cc08hj43x | Digital WPI [digital.wpi.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. enamine.net [enamine.net]

- 5. Statistical thermodynamics unveils the dissolution mechanism of cellobiose - White Rose Research Online [eprints.whiterose.ac.uk]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. sklbe.ecust.edu.cn [sklbe.ecust.edu.cn]

The β-1,4-Glycosidic Bond in Cellobiose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellobiose (B7769950), a disaccharide composed of two β-glucose units, serves as the fundamental repeating unit of cellulose (B213188), the most abundant organic polymer on Earth. The linkage connecting these two glucose moieties is the β-1,4-glycosidic bond, a covalent bond of paramount importance in the realms of biochemistry, biofuel research, and drug development. Understanding the intricacies of this bond—its structure, stability, and susceptibility to cleavage—is crucial for harnessing the vast potential of cellulosic biomass and for designing novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the β-1,4-glycosidic bond in cellobiose, encompassing its structural characteristics, energetic properties, and the experimental methodologies employed for its investigation.

Structural and Physicochemical Properties of the β-1,4-Glycosidic Bond

The β-1,4-glycosidic bond is formed via a condensation reaction between the hydroxyl group on the anomeric carbon (C1) of one β-D-glucose molecule and the hydroxyl group on the fourth carbon (C4) of an adjacent β-D-glucose molecule.[1][2] This specific anomeric configuration results in a bond where the substituent at the anomeric carbon is on the opposite side of the glucose ring from the CH₂OH group. This stereochemistry imparts a linear, unbranched structure to cellulose chains, allowing for the formation of strong intermolecular hydrogen bonds and the assembly of rigid microfibrils.[1] Cellobiose is classified as a reducing sugar because one of the glucose units has a free hemiacetal group.[1]

Quantitative Data on the β-1,4-Glycosidic Bond and Cellobiose

The precise geometry and energetic parameters of the β-1,4-glycosidic bond have been elucidated through X-ray crystallography and computational studies. This quantitative data is essential for molecular modeling and understanding the mechanics of enzymatic and chemical hydrolysis.

| Parameter | Value | Source |

| Bond Lengths | ||

| C1 - O1 | 1.37 Å | [3] |

| C4' - O1 | 1.47 Å | [3] |

| Bond Angle | ||

| C1 - O1 - C4' | ~116° | [2] |

| Torsion Angles | ||

| Φ (O5-C1-O1-C4') | Varies, influences conformation | [4] |

| Ψ (C1-O1-C4'-C5') | Varies, influences conformation | [4] |

| Hydrolysis Energetics | ||

| Apparent Activation Energy (Acid Hydrolysis) | 100 kJ/mol | [5] |

Cleavage of the β-1,4-Glycosidic Bond: Hydrolysis

The cleavage of the β-1,4-glycosidic bond, a process known as hydrolysis, is central to the biological degradation of cellulose and the industrial conversion of biomass into fermentable sugars. This reaction can be achieved through both enzymatic and chemical means.

Enzymatic Hydrolysis

In biological systems, the β-1,4-glycosidic bond in cellobiose is specifically cleaved by β-glucosidases (BGL), a class of glycoside hydrolase enzymes. These enzymes play a critical role in the complete breakdown of cellulose to glucose. The enzymatic hydrolysis is highly specific and occurs under mild conditions.

Acid-Catalyzed Hydrolysis

The β-1,4-glycosidic bond can also be cleaved by acid catalysis, typically using mineral acids such as sulfuric acid or hydrochloric acid at elevated temperatures. This method is widely used in industrial processes for biomass conversion. The reaction proceeds through the protonation of the glycosidic oxygen, followed by the departure of one glucose unit and the formation of a carbocation intermediate, which is then attacked by water.

Experimental Protocols

A variety of experimental techniques are employed to study the structure, properties, and cleavage of the β-1,4-glycosidic bond in cellobiose. Detailed methodologies for key experiments are provided below.

X-ray Crystallography for Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of crystalline molecules like cellobiose, providing precise data on bond lengths and angles.

Protocol:

-

Crystallization: High-purity cellobiose is dissolved in a suitable solvent (e.g., water) to a supersaturated concentration. Crystals are grown through slow evaporation or by controlled cooling of the solution.

-

Crystal Mounting: A single, well-formed crystal of appropriate size is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The intensities of the diffracted X-ray beams are measured and processed to generate a set of structure factors.

-

Structure Solution and Refinement: The phase problem is solved using computational methods to generate an initial electron density map. An atomic model of cellobiose is built into the electron density and refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

NMR Spectroscopy for Conformational Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution. For cellobiose, NMR can provide insights into the orientation of the glucose rings relative to each other and the conformation of the glycosidic linkage.

Protocol: